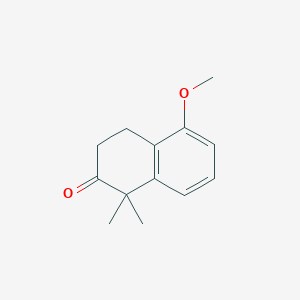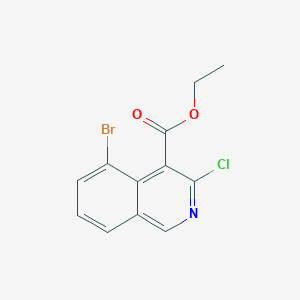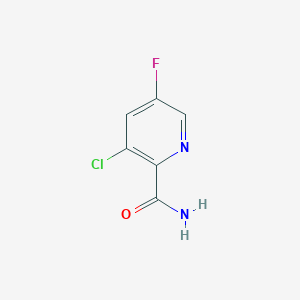
3-Chloro-5-fluoropicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluoropicolinamide is an organic compound with the molecular formula C6H4ClFN2O It is a derivative of picolinamide, where the pyridine ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoropicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-fluoropyridine.
Amidation Reaction: The 3-chloro-5-fluoropyridine is reacted with ammonia or an amine to form the corresponding amide. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Chloro-5-fluoropicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
3-Chloro-5-fluoropicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-5-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Chloro-5-fluorosalicylaldehyde: This compound has similar halogen substitutions but differs in the functional group attached to the aromatic ring.
3-Chloro-5-methylphenylcarbamate: It has a similar substitution pattern but with a carbamate group instead of an amide.
Uniqueness
3-Chloro-5-fluoropicolinamide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Its amide functional group also allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H4ClFN2O |
|---|---|
分子量 |
174.56 g/mol |
IUPAC名 |
3-chloro-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4ClFN2O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,(H2,9,11) |
InChIキー |
FDHMUMHSUAILHK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


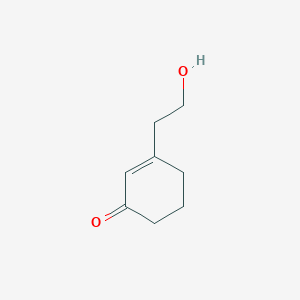

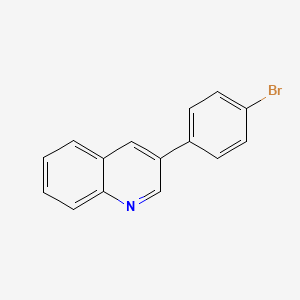
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
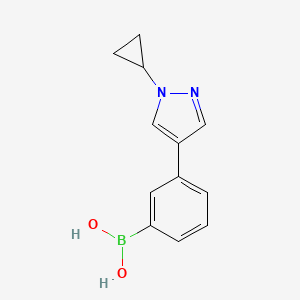
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
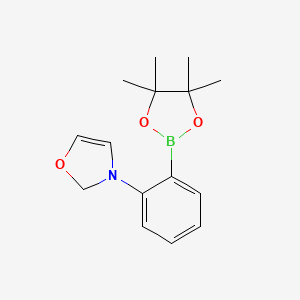
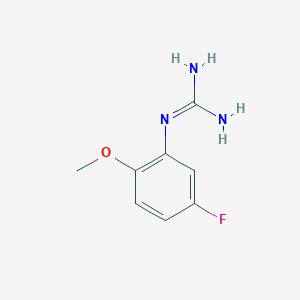
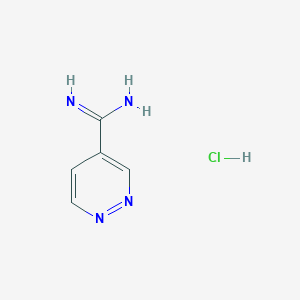
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
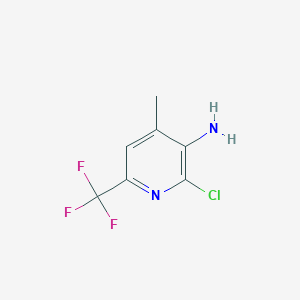
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
